2-Fluoro-5-(2-methylcyclohexyl)aniline
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Overview
Description
2-Fluoro-5-(2-methylcyclohexyl)aniline is an organic compound with the molecular formula C13H18FN It is a derivative of aniline, where the aniline ring is substituted with a fluoro group at the 2-position and a 2-methylcyclohexyl group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-5-(2-methylcyclohexyl)aniline typically involves the following steps:
Nitration: The starting material, 2-fluoroaniline, undergoes nitration to introduce a nitro group at the desired position.
Reduction: The nitro group is then reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.
Cyclohexylation: The resulting amine is then subjected to a Friedel-Crafts alkylation reaction with 2-methylcyclohexyl chloride in the presence of a Lewis acid catalyst like aluminum chloride to introduce the 2-methylcyclohexyl group.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-5-(2-methylcyclohexyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the fluoro group to other functional groups.
Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted aniline derivatives.
Scientific Research Applications
2-Fluoro-5-(2-methylcyclohexyl)aniline has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Fluoro-5-(2-methylcyclohexyl)aniline involves its interaction with molecular targets such as enzymes or receptors. The fluoro group can enhance the compound’s binding affinity to these targets, while the 2-methylcyclohexyl group can influence its overall molecular conformation and stability. These interactions can modulate various biochemical pathways and result in specific biological effects.
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-5-(trifluoromethyl)aniline: This compound has a trifluoromethyl group instead of a 2-methylcyclohexyl group.
2-Fluoro-5-methylaniline: This compound has a methyl group instead of a 2-methylcyclohexyl group.
Uniqueness
2-Fluoro-5-(2-methylcyclohexyl)aniline is unique due to the presence of both a fluoro group and a bulky 2-methylcyclohexyl group. This combination imparts distinct chemical and physical properties, such as increased steric hindrance and altered electronic effects, which can influence its reactivity and interactions with other molecules.
Properties
Molecular Formula |
C13H18FN |
---|---|
Molecular Weight |
207.29 g/mol |
IUPAC Name |
2-fluoro-5-(2-methylcyclohexyl)aniline |
InChI |
InChI=1S/C13H18FN/c1-9-4-2-3-5-11(9)10-6-7-12(14)13(15)8-10/h6-9,11H,2-5,15H2,1H3 |
InChI Key |
VHVMJVJBGRWLPG-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCCCC1C2=CC(=C(C=C2)F)N |
Origin of Product |
United States |
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